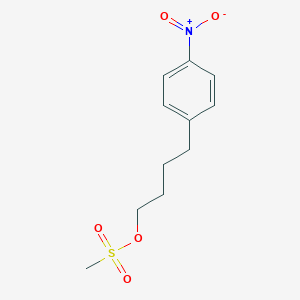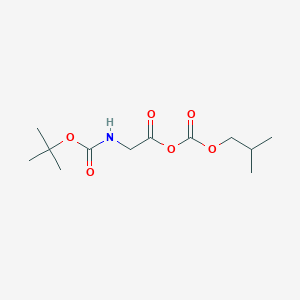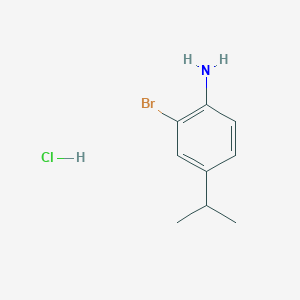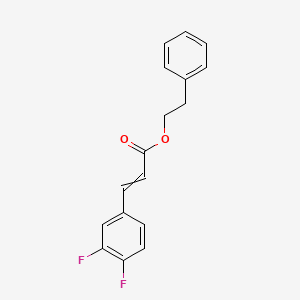![molecular formula C15H22O3 B8388379 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B8388379.png)
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate: is an organic compound with a complex structure that includes both aromatic and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate typically involves the esterification of p-Isobutylphenylacetic acid with 2-methoxyethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. Its ester group makes it a versatile building block for various organic synthesis reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis.
Medicine
Industry
In the industrial sector, this compound can be used in the manufacture of polymers, resins, and plasticizers due to its ester functionality.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate involves its interaction with various molecular targets, primarily through its ester group. The ester can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Isobutylphenylacetic acid: The parent acid of the ester.
2-Methoxyethanol: The alcohol component of the ester.
p-Isobutylphenylacetic acid methyl ester: A similar ester with a methyl group instead of a 2-methoxyethyl group.
Uniqueness
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the 2-methoxyethyl group can also affect its solubility and stability compared to other esters.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C15H22O3/c1-12(2)10-13-4-6-14(7-5-13)11-15(16)18-9-8-17-3/h4-7,12H,8-11H2,1-3H3 |
Clé InChI |
BDNNMOOXJMFACQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CC(=O)OCCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
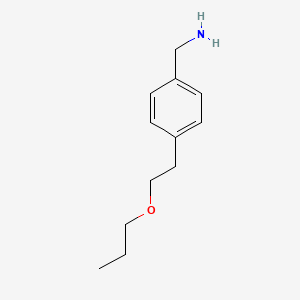
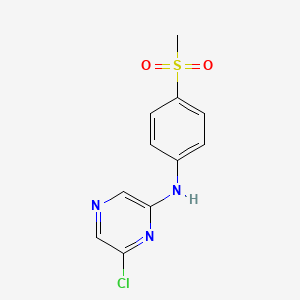
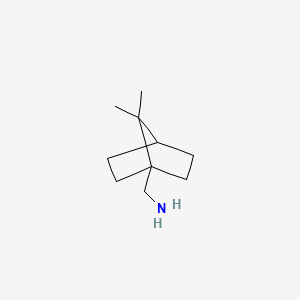
![4-Methoxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide](/img/structure/B8388334.png)
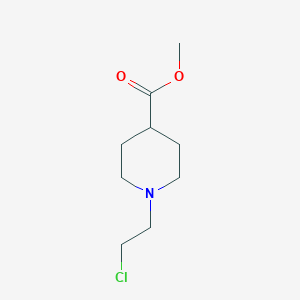
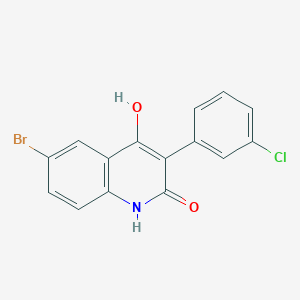
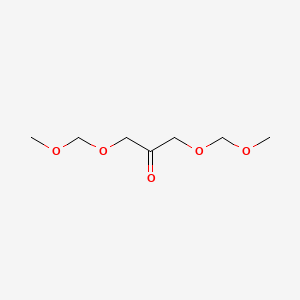
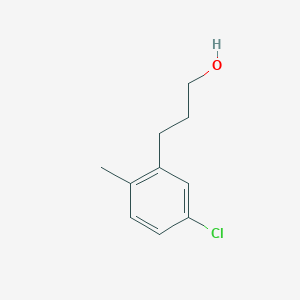
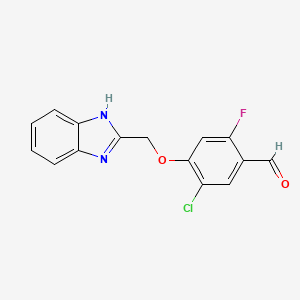
![1-{[5-(4-Methylphenyl)isoxazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B8388363.png)
